molecular formula C12H7F3N2O3 B8154519 6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid

6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid

Cat. No.: B8154519
M. Wt: 284.19 g/mol
InChI Key: GJEZBNJKNRFYJP-UHFFFAOYSA-N
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Description

6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid is a chemical compound that features a pyrimidine ring substituted with a trifluoromethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethoxy group and the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and various nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups introduced at specific positions.

Scientific Research Applications

6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function or altering their activity. The carboxylic acid group may form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its efficacy .

Comparison with Similar Compounds

  • 6-(3-(Trifluoromethyl)phenyl)pyrimidine-4-carboxylic acid
  • 6-(3-(Trifluoromethoxy)phenyl)pyridine-4-carboxylic acid
  • 6-(3-(Trifluoromethoxy)phenyl)quinoline-4-carboxylic acid

Comparison: 6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds with trifluoromethyl or other substituents. This uniqueness can result in different biological activities, binding affinities, and physicochemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-2-7(4-8)9-5-10(11(18)19)17-6-16-9/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZBNJKNRFYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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